molecular formula C12H10FNO B6413892 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol CAS No. 1261934-55-7

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6413892
CAS No.: 1261934-55-7
M. Wt: 203.21 g/mol
InChI Key: HPFAJQLTBMJISY-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H10FNO It is a member of the pyridine family, characterized by a pyridine ring substituted with a 3-fluoro-4-methylphenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methyl groups on the phenyl ring, along with the hydroxyl group on the pyridine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(3-fluoro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFAJQLTBMJISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692481
Record name 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-55-7
Record name 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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